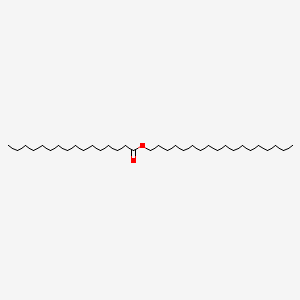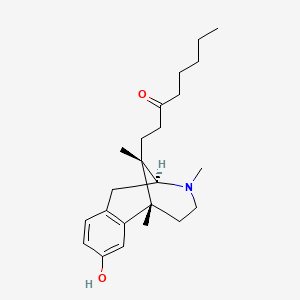
Dimemorfan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimemorfan, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive (cough suppressant) belonging to the morphinan family. It is widely used in Japan and is also marketed in Spain and Italy. This compound was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 . It is known for its effectiveness in suppressing cough without the dissociative effects associated with other morphinan derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dimemorfan involves several steps:
Reaction of 2-(2-ene-4-oxo-cyclohexyl) ethylamine with 4-methyl phenylacetyl chloride: to prepare a compound.
Ring-closure reaction: in the presence of phosphorus trioxyhalogen to form another intermediate.
Protection of the carbonyl group: using ethanediol.
Reaction with iodomethane: followed by de-protection without purification.
Reduction: using a hydrogenation reagent and Lewis acid or aluminum chloride.
Cyclization and salification: with phosphoric acid to obtain this compound phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques and equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Dimemorfan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: The compound can be reduced using hydrogenation reagents to form reduced morphinan derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include hydrogenation reagents, oxidizing agents, and halogenating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Dimemorfan has several scientific research applications:
Chemistry: It is used as a reference compound in the study of morphinan derivatives and their chemical properties.
Biology: this compound is studied for its effects on biological systems, particularly its antitussive properties.
Industry: this compound is used in the pharmaceutical industry for the production of antitussive medications.
Mécanisme D'action
Dimemorfan acts as a potent agonist of the sigma-1 receptor. Unlike other morphinan derivatives, it does not significantly act as an NMDA receptor antagonist, which reduces its dissociative effects and abuse potential. The sigma-1 receptor is involved in modulating neurotransmitter release and has neuroprotective properties . This compound’s antitussive effect is believed to be due to its action on the cough center in the medulla .
Comparaison Avec Des Composés Similaires
Dimemorfan is similar to other morphinan derivatives such as dextromethorphan and its active metabolite dextrorphan. it is unique in its reduced side effects and lower abuse potential due to its lack of significant NMDA receptor antagonism . Other similar compounds include:
- Dextromethorphan
- Dextrorphan
- Codeine
- Pholcodine
- Noscapine
- Butamirate
- Pentoxyverine
- Tipepidine
- Cloperastine
- Levocloperastine .
This compound stands out due to its potent sigma-1 receptor agonism and minimal dissociative effects, making it a safer alternative for cough suppression.
Propriétés
Numéro CAS |
36309-01-0 |
|---|---|
Formule moléculaire |
C18H25N |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
Clé InChI |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
SMILES isomérique |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
SMILES canonique |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Numéros CAS associés |
36304-84-4 (phosphate salt[1:1]) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)




